molecular formula C6H4BrN3O B1492366 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one CAS No. 1823331-15-2

2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one

Cat. No. B1492366
CAS RN: 1823331-15-2
M. Wt: 214.02 g/mol
InChI Key: REECXIWIQIVWRP-UHFFFAOYSA-N
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Description

2-Bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one (2-BPP) is a heterocyclic compound that has been studied extensively due to its unique properties and potential applications in scientific research. It is a member of the pyrrolopyrimidine family of compounds and is known for its reactivity, stability, and anti-oxidant properties. 2-BPP is widely used in the synthesis of organic compounds and is also used as a reagent in various organic reactions. In addition, 2-BPP has recently been studied for its potential applications in scientific research, such as in biochemical and physiological studies.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of various pharmacologically active molecules. Its structure is amenable to further functionalization, allowing for the creation of diverse libraries of compounds for drug screening .

Agriculture

“2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one” may be used in the development of novel agrochemicals. Its bromine atom can undergo cross-coupling reactions, leading to new compounds with potential herbicidal or pesticidal activities .

Material Science

This compound’s unique structure could be explored for the design of organic semiconductors. Its planar geometry and nitrogen-containing heterocycle make it a candidate for electron-rich materials, which are crucial in the field of organic electronics .

Environmental Science

Researchers might investigate the use of this compound in environmental science, particularly in the detection of pollutants. Its chemical reactivity could be utilized in the synthesis of sensors that react with specific contaminants, changing color or fluorescence in their presence .

Biochemistry

In biochemistry, “2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one” could be used as a building block for the construction of complex biomolecules. It might be incorporated into peptides or nucleotides to study the interaction with biological targets .

Pharmacology

The compound’s potential in pharmacology lies in its ability to act as a core structure for the development of kinase inhibitors. Kinases are a family of enzymes that play a significant role in signal transduction and are targets for cancer therapy .

properties

IUPAC Name

2-bromo-5,7-dihydropyrrolo[2,3-b]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-4-2-8-6-3(9-4)1-5(11)10-6/h2H,1H2,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REECXIWIQIVWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC(=CN=C2NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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